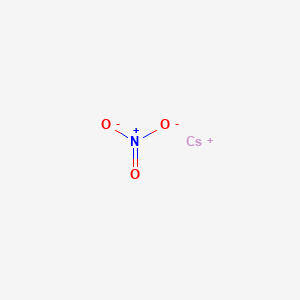
Cesium nitrate
Descripción general
Descripción
Cesium nitrate, with the chemical formula CsNO₃, is a salt composed of cesium and nitrate ions. It is an alkali metal nitrate and appears as a white crystalline solid. This compound is known for its use in pyrotechnic compositions, where it acts as a colorant and an oxidizer. It is also utilized in infrared spectroscopy, x-ray phosphors, and scintillation counters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium nitrate can be synthesized by reacting cesium carbonate (Cs₂CO₃) with nitric acid (HNO₃). The reaction proceeds as follows:
Cs2CO3+2HNO3→2CsNO3+H2O+CO2
This reaction is typically carried out under controlled conditions to ensure complete conversion of cesium carbonate to this compound.
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing cesium hydroxide (CsOH) with nitric acid. The resulting solution is then evaporated to obtain this compound crystals. The reaction is as follows:
CsOH+HNO3→CsNO3+H2O
The purity of the final product is ensured through recrystallization processes .
Análisis De Reacciones Químicas
Types of Reactions: Cesium nitrate undergoes various chemical reactions, including:
- Upon gentle heating, this compound decomposes to form cesium nitrite (CsNO₂) and oxygen (O₂):
Decomposition: 2CsNO3→2CsNO2+O2
Oxidation: this compound acts as a strong oxidizing agent in many reactions, facilitating the oxidation of other substances.
Common Reagents and Conditions:
Oxidation Reactions: this compound is often used with reducing agents such as hydrogen peroxide or organic compounds.
Catalytic Reactions: It is used in combination with solvents like acetonitrile (MeCN) and at room temperature conditions.
Major Products:
Decomposition: Cesium nitrite and oxygen.
Catalysis: Gem-dihydroperoxides from aldehydes and ketones.
Aplicaciones Científicas De Investigación
Cesium nitrate has a wide range of applications in scientific research:
Biology and Medicine: this compound is used in the preparation of cesium-based compounds that have potential therapeutic applications.
Mecanismo De Acción
The mechanism by which cesium nitrate exerts its effects is primarily through its role as an oxidizing agent. In catalytic reactions, this compound facilitates the formation of reactive oxygen species, which then participate in the oxidation of substrates. The molecular targets and pathways involved include the activation of oxygen molecules and the subsequent oxidation of organic compounds .
Comparación Con Compuestos Similares
- Lithium nitrate (LiNO₃)
- Sodium nitrate (NaNO₃)
- Potassium nitrate (KNO₃)
- Rubidium nitrate (RbNO₃)
Comparison:
- Oxidizing Power: Cesium nitrate has a higher oxidizing power compared to lithium nitrate and sodium nitrate, making it more effective in certain reactions.
- Thermal Stability: this compound decomposes at a lower temperature compared to potassium nitrate, which decomposes at a higher temperature.
- Applications: While all these nitrates are used as oxidizers, this compound is unique in its application in infrared spectroscopy and scintillation counters .
This compound stands out due to its specific properties and applications, making it a valuable compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
cesium;nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.NO3/c;2-1(3)4/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCHDZTHVNDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | caesium nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064860 | |
| Record name | Cesium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.911 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cesium nitrate is a colorless, glittering crystalline solid. It is soluble in water. It is a strong oxidizing material and may burst into flames on contact with organic materials., White lustrous solid; [Merck Index] White crystals with lumps; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | CESIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cesium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12861 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7789-18-6 | |
| Record name | CESIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cesium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, cesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caesium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CESIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K0743KO17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of cesium nitrate?
A1: this compound has the molecular formula CsNO₃ and a molecular weight of 194.91 g/mol.
Q2: How does the addition of this compound affect the combustion properties of HTPB propellant?
A2: The addition of this compound to HTPB propellant gradually decreases the combustion heat but significantly improves the electric density of combustion products. Propellants with a this compound content lower than 6% and an aluminum content of 18% can achieve a combustion heat of 6,000 kJ/kg. []
Q3: Can this compound be used in high-temperature solvents?
A3: Yes, this compound has been successfully used as a high-temperature solvent for spectroscopic studies. For instance, it was employed to dissolve mercury (II) iodide at 430°C for Raman spectroscopy. []
Q4: Does confining this compound within a porous structure affect its phase transition behavior?
A4: Yes, embedding this compound into porous glass with 100 nm pores increases its ferroelectric transition temperature by approximately 3 K. Additionally, the temperature hysteresis of the phase transition increases from 3 K in bulk CsNO₃ to 12 K in the confined state. []
Q5: How does this compound behave when embedded in carbon nanotubes?
A5: Embedding this compound into carbon nanotubes leads to a decrease in its Curie temperature compared to bulk CsNO₃. This change is likely due to the nanoconfinement effect and the interaction between CsNO₃ and the carbon nanotubes. []
Q6: Can this compound act as a catalyst?
A6: Yes, this compound demonstrates catalytic activity in the synthesis of gem-dihydroperoxides (DHPs) from aldehydes and ketones. It effectively catalyzes the peroxidation reaction using 30% aqueous hydrogen peroxide at room temperature, resulting in excellent yields and high purity of DHPs. [, ]
Q7: Are there alternative catalysts for this reaction?
A7: While this compound is effective, other catalysts for gem-dihydroperoxide synthesis exist. Further research is needed to compare the performance, cost, and environmental impact of this compound with these alternatives to determine the most suitable option. []
Q8: How is this compound used in organic synthesis?
A8: this compound is an efficient catalyst for synthesizing gem-dihydroperoxides (DHPs) from aldehydes and ketones using aqueous hydrogen peroxide, offering a fast and efficient method for producing these valuable compounds. [, ]
Q9: What is the role of this compound in magneto-hydrodynamic (MHD) generators?
A9: this compound serves as an additive in HTPB propellants used in MHD generators. It significantly enhances the electrical conductivity of the combustion products, making them suitable for MHD power generation. []
Q10: How is this compound utilized in the management of radioactive waste?
A10: Cesium-137, a radioactive isotope, can be recovered from high-level liquid waste (HLW) and incorporated into cesium lithium borosilicate glass matrices. These matrices are then used to produce cesium irradiation pencils for medical and sewage treatment applications. []
Q11: Are there environmental concerns associated with this compound?
A11: While this compound itself has limited environmental impact data available, the disposal of cesium-containing waste, especially from radioactive sources, requires careful consideration and adherence to strict safety regulations to prevent contamination. [, ]
Q12: How does this compound impact the stability of lithium metal anodes in batteries?
A12: this compound, when used as an electrolyte additive in lithium-sulfur batteries, improves the stability of lithium metal anodes by suppressing dendrite growth. This effect is attributed to the formation of a robust and stable solid electrolyte interphase (SEI) layer enriched with nitrogen-rich compounds. []
Q13: How does the presence of alcohol modifiers affect the extraction of this compound?
A13: The addition of lipophilic alcohols as phase modifiers in the solvent extraction of this compound using calix[4]arene-bis(tert-octylbenzo-crown-6) in dodecane significantly influences the extraction process. The alcohol molecules aggregate with each other and the calixarene-cesium nitrate complexes, impacting the extraction efficiency and selectivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





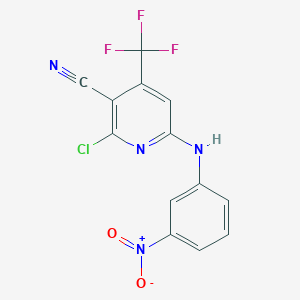
![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)

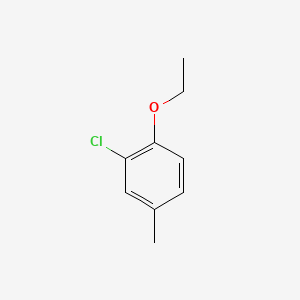
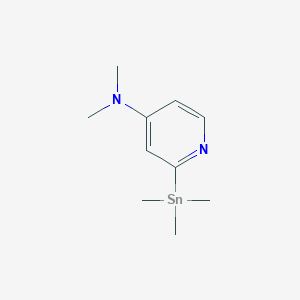
![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)
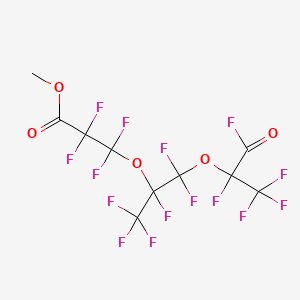



![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)
